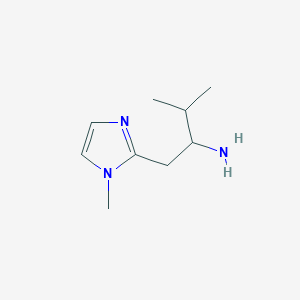
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a triazole derivative with an appropriate butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .
化学反应分析
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives[5][5].
科学研究应用
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with similar structural features but different functional groups.
Paclobutrazol: A triazole fungicide used in agriculture.
Uniconazole: Another triazole-based plant growth regulator.
Uniqueness
3-(1H-1,2,4-triazol-3-yl)butan-1-aminedihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .
属性
分子式 |
C6H14Cl2N4 |
|---|---|
分子量 |
213.11 g/mol |
IUPAC 名称 |
3-(1H-1,2,4-triazol-5-yl)butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2-3-7)6-8-4-9-10-6;;/h4-5H,2-3,7H2,1H3,(H,8,9,10);2*1H |
InChI 键 |
GIMSVAHIYQUHMD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)C1=NC=NN1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)



![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)
![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)








